REACTION_CXSMILES
|
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](=O)[C:5]1=[CH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[N+:21]([O-])=O)(=[O:3])[CH3:2]>[Pd].CCO>[C:1]([N:4]1[C:5]2[CH:14]=[C:15]3[C:16]([CH:17]=[CH:18][CH:19]=[CH:20]3)=[N:21][C:6]=2[C:7]2[C:12]1=[CH:11][CH:10]=[CH:9][CH:8]=2)(=[O:3])[CH3:2]
|
Type
|
CUSTOM
|
Details
|
was shaken on a Parr Shaker at 50 psi of H2 for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The Pd catalyst was filtered off over a celite pad
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The crude yellow product (209 mg, >100%) was purified by LPLC
|
Type
|
WASH
|
Details
|
eluting with hexane-EtOAc (2:1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1C2=CC=CC=C2C=2N=C3C=CC=CC3=CC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 92 mg | |
YIELD: CALCULATEDPERCENTYIELD | 49.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |